Hexadecanehydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexadecanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(19)18-17/h2-15,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVSELJXJJCANX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280004 | |
| Record name | hexadecanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2619-88-7 | |
| Record name | 2619-88-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | hexadecanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXDECANOIC ACID HYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for Hexadecanehydrazide and Its Derivatives
Classical Approaches to Hexadecanehydrazide Synthesis
The traditional methods for synthesizing this compound rely on well-established organic reactions, primarily involving the interaction of a hexadecanoyl precursor with a hydrazine (B178648) source.
Hydrazinolysis of Hexadecanoic Acid Esters: Optimization and Mechanistic Insights
The most common and widely utilized method for the preparation of this compound is the hydrazinolysis of hexadecanoic acid esters, such as methyl palmitate or ethyl hexadecanoate (B85987). ekb.eg This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl carbon, leading to the displacement of the alkoxy group and the formation of the corresponding hydrazide. The general reaction is depicted below:
R-COOR' + N₂H₄ → R-CONHNH₂ + R'OH
Where R is the hexadecyl group (C₁₆H₃₃) and R' is typically a methyl or ethyl group.
The yield and purity of this compound are significantly influenced by several reaction parameters. Optimization of these conditions is crucial for achieving high-quality products.
Temperature: The reaction temperature plays a critical role in the rate of hydrazinolysis. Studies have shown that temperatures around 130°C can lead to high yields, with some optimized conditions reporting up to 92% yield in approximately 4 hours. However, excessively high temperatures can lead to side reactions and decomposition of the product.
Solvent Systems: The choice of solvent is important for solubilizing the reactants and facilitating the reaction. Alcohols such as methanol (B129727) and ethanol (B145695) are commonly used solvents for the hydrazinolysis of fatty acid esters. rsc.org Methanol is often preferred for the reaction of methyl palmitate with hydrazine hydrate (B1144303). The solvent can also influence the ease of product isolation, as the hydrazide often precipitates from the reaction mixture upon cooling.
Stoichiometry of Hydrazine: The molar ratio of hydrazine to the ester is a key factor in driving the reaction to completion. An excess of hydrazine hydrate is typically used to ensure complete conversion of the ester. Research on the synthesis of palmitic acid hydrazide has shown that increasing the amount of hydrazine hydrate can increase the yield up to a certain point. However, a large excess can lead to side condensation reactions, which reduces the selectivity of the process. researchgate.net
Interactive Data Table: Influence of Reaction Conditions on Hydrazinolysis
| Parameter | Condition | Observation | Yield | Reference |
| Ester | Methyl Palmitate | Reaction with hydrazine hydrate | ~80-92% | |
| Ester | Ethyl Hexadecanoate | Longer reaction times than methyl palmitate | Higher purity | |
| Temperature | ~130°C | Optimized condition | Up to 92% | |
| Solvent | Methanol | For methyl palmitate | High yields | |
| Solvent | Ethanol | Common solvent | Good yields | rsc.org |
| Hydrazine Stoichiometry | Excess | Drives reaction to completion | Increased yield | |
| Hydrazine Stoichiometry | Large Excess | Can lead to side reactions | Decreased selectivity | researchgate.net |
While hydrazinolysis can proceed without a catalyst, the reaction rate can be enhanced by the use of acidic or basic catalysts.
Basic Catalysis: The use of strong bases like sodium methoxide (B1231860) can facilitate the reaction by generating the more nucleophilic hydrazinate anion. In the presence of sodium methoxide, the hydrazinolysis of fatty acid methyl esters has been shown to produce pure fatty acid hydrazides. researchgate.net The base deprotonates hydrazine, increasing its nucleophilicity towards the ester carbonyl.
Acidic Catalysis: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, can activate the ester carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by hydrazine. taylorandfrancis.comcsic.es While more common in esterification, this principle can be applied to transesterification-like reactions such as hydrazinolysis. However, care must be taken as hydrazine can be protonated and rendered non-nucleophilic in strongly acidic conditions.
Influence of Reaction Conditions on Yield and Purity (e.g., Temperature, Solvent Systems, Stoichiometry of Hydrazine)
Alternative Synthetic Routes and Their Comparative Analysis
Besides ester hydrazinolysis, other synthetic pathways to this compound exist, each with its own advantages and disadvantages.
A more direct route involves the reaction of hexadecanoic acid (palmitic acid) with hydrazine. researchgate.net This method avoids the pre-synthesis of the ester. However, the direct amidation of a carboxylic acid with an amine (in this case, hydrazine) is generally a less efficient process, often requiring high temperatures and resulting in lower yields compared to starting from more reactive derivatives like esters or acyl chlorides. researchgate.net The formation of a stable carboxylate salt with hydrazine can hinder the reaction. To overcome this, dehydrating agents or catalysts are often employed. undip.ac.id For instance, silica (B1680970) gel has been used as a catalyst to facilitate the direct amidation of fatty acids. undip.ac.id
A highly efficient method for the synthesis of this compound involves the reaction of a more reactive hexadecanoic acid derivative, such as hexadecanoyl chloride, with hydrazine. ontosight.airesearchgate.net Acyl halides are significantly more electrophilic than esters or carboxylic acids, leading to a rapid and often high-yielding reaction with hydrazine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net Similarly, hexadecanoic anhydride (B1165640) can be used, though it is less common. ru.nl
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Reactivity | Conditions | Yield | Advantages | Disadvantages |
| Ester Hydrazinolysis | Hexadecanoic Acid Ester | Moderate | Reflux, often with excess hydrazine | High (up to 92%) | Readily available starting materials, good yields. | Requires pre-synthesis of the ester. |
| Direct Amidification | Hexadecanoic Acid | Low | High temperature, often requires catalyst | Lower | More direct route. researchgate.net | Lower yields, formation of stable salts. researchgate.net |
| From Acyl Halide | Hexadecanoyl Chloride | High | Often at room temperature, requires base | High | Fast reaction, high yields. ontosight.airesearchgate.net | Starting material is moisture-sensitive and corrosive. echemi.com |
Direct Amidification of Hexadecanoic Acid with Hydrazine
Synthesis of Functionalized this compound Derivatives
The functionalization of this compound is a key strategy for tailoring its chemical properties for specific applications. By modifying the hydrazide moiety, researchers can introduce new functionalities, alter solubility, and create complex molecular structures. The primary methods for derivatization involve reactions at the terminal nitrogen atom, leading to a diverse range of N-substituted compounds and their integration into larger molecular frameworks.
Preparation of N-Substituted Hexadecanehydrazides
N-substituted hexadecanehydrazides are typically synthesized through the reaction of this compound with various carbonyl compounds. This process yields imine derivatives, also known as hydrazones. Research has demonstrated the successful synthesis of several such compounds with good yields and high purity, including those with linear alkyl, branched alkyl, and aromatic groups attached to the nitrogen. researchgate.netresearchgate.net
Examples of synthesized N-substituted hexadecanehydrazides include:
N-Propylidenethis compound (PHH-L) , which contains a linear alkyl group. researchgate.netresearchgate.net
N'-(2,2-dimethylpropylidene)this compound (DMPHH-B) , which features a branched alkyl group. researchgate.netresearchgate.net
N-Phenylpropionalidene this compound (PPHH-A) , which incorporates a phenyl group. researchgate.netresearchgate.net
These derivatives have been synthesized and characterized for their potential use as corrosion inhibitors. researchgate.net
| Compound Name | Abbreviation | Substituent Type |
| N-Propylidenethis compound | PHH-L | Linear Alkyl |
| N'-(2,2-dimethylpropylidene)this compound | DMPHH-B | Branched Alkyl |
| N-Phenylpropionalidene this compound | PPHH-A | Phenyl |
The formation of N-substituted hexadecanehydrazides is achieved through condensation reactions, a fundamental process in organic synthesis for creating carbon-nitrogen double bonds (imines). lumenlearning.com The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone. byjus.comlibretexts.org This is typically followed by the elimination of a water molecule to form the stable hydrazone product. ic.ac.uk
The scope of this reaction is broad, allowing for the use of various aldehydes and ketones to create a wide array of derivatives. libretexts.org The reaction between an aldehyde or ketone and a hydrazide to form a β-hydroxy intermediate, which then dehydrates to the final product, is analogous to the Aldol condensation. lumenlearning.comic.ac.uk Crossed condensation reactions, where the carbonyl compound lacks alpha-hydrogens, can proceed with high efficiency. lumenlearning.comtowson.edu
Limitations of the reaction can arise from steric hindrance. Highly substituted or bulky ketones may react more slowly or not at all compared to aldehydes, which are generally more reactive. lumenlearning.com The reaction conditions, such as the choice of solvent and catalyst (acidic or basic), can also influence the reaction rate and yield. ic.ac.uk
The synthesis of this compound derivatives demonstrates high levels of selectivity.
Chemoselectivity refers to the preferential reaction of one functional group over others. In the condensation with aldehydes and ketones, the hydrazide's nucleophilic nitrogen reacts specifically with the carbonyl group, leaving other potentially reactive sites on the molecules untouched.
Regioselectivity concerns the specific site of the reaction within a molecule. This compound has two nitrogen atoms, but the condensation reaction occurs selectively at the terminal, primary amine (-NH2) group. This nitrogen is more nucleophilic and sterically accessible than the nitrogen atom adjacent to the carbonyl group. The development of one-pot synthetic methods under mild conditions highlights the inherent selectivity of these reactions. nih.gov
This precise control over the reaction outcome is crucial for synthesizing well-defined derivatives without the formation of unwanted byproducts.
Condensation Reactions with Aldehydes and Ketones: Scope and Limitations
Integration of this compound into Complex Molecular Architectures
Beyond simple N-substitution, this compound serves as a valuable building block for constructing complex, multifunctional molecules. Its long hydrocarbon tail is particularly useful for imparting hydrophobic properties and driving self-assembly processes.
A significant application of this compound is in the synthesis of glycolipid conjugates, such as LeY-hexadecanehydrazide. taylorandfrancis.comru.nlvesiclecenter.com This complex molecule is designed to modify the surface of vesicles for targeted cell delivery. ru.nl
The synthesis is a multi-step process:
Palmitic anhydride is first converted to palmitic hydrazide (this compound). taylorandfrancis.comru.nl
The this compound is then coupled to the LeY pentasaccharide, a complex carbohydrate, via a reductive amination reaction. taylorandfrancis.comru.nl
This specific reaction is carried out using picoline borane (B79455) as a reducing agent in a specialized solvent mixture of DMSO, acetic acid, and chloroform. taylorandfrancis.comru.nl
The resulting LeY-hexadecanehydrazide conjugate combines the carbohydrate's biological recognition properties with the lipid-like nature of the hexadecane (B31444) chain, enabling its insertion into lipid membranes. taylorandfrancis.comru.nl
| Reactant 1 | Reactant 2 | Key Reagent | Reaction Type | Product |
| LeY pentasaccharide | This compound (Palmitic hydrazide) | Picoline borane | Reductive Amination | LeY-hexadecanehydrazide |
This compound is also integrated into peptidomimetic structures to create molecules capable of supramolecular assembly. researchgate.net Peptidomimetics are molecules that mimic the structure and function of peptides. nih.gov When this compound is combined with amino acid components, it can form organogelators that self-assemble in organic solvents. researchgate.netresearchgate.net
An example is N-Carbobenzoxy-L-Valine-Hexadecane Hydrazide , a compound that forms thermally reversible supramolecular organogels at very low concentrations. researchgate.netresearchgate.net The self-assembly process is driven by non-covalent interactions. wikipedia.orgnih.gov Infrared spectroscopy studies have shown that the aggregation is facilitated by the formation of a hydrogen-bonded network between the amide (NH) and carbonyl (CO) groups of the peptidomimetic portion of the molecules. researchgate.net The long hexadecane tail provides the necessary hydrophobic character to drive the formation of the extended, fibrous, three-dimensional network that traps solvent molecules, resulting in a gel. researchgate.netnih.gov This demonstrates the use of this compound as a lipophilic building block for designing advanced, self-assembling materials. rsc.org
Mechanistic Investigations of Reactions Involving Hexadecanehydrazide
Nucleophilic Acyl Substitution Mechanisms in Hydrazide Formation
The primary route for synthesizing Hexadecanehydrazide, also known as palmitic hydrazide, is through a nucleophilic acyl substitution reaction. tandfonline.com This class of reaction involves a nucleophile attacking the carbonyl carbon of an acyl derivative, leading to the substitution of the leaving group. For the formation of this compound, the typical reactants are a hexadecanoate (B85987) ester, such as methyl palmitate or ethyl hexadecanoate, and hydrazine (B178648) hydrate (B1144303).
The mechanism proceeds in two principal steps:
Nucleophilic Attack and Formation of a Tetrahedral Intermediate: The reaction initiates with the nitrogen atom of the hydrazine molecule, acting as the nucleophile, attacking the electrophilic carbonyl carbon of the hexadecanoate ester. The lone pair of electrons on the nitrogen forms a new bond with the carbonyl carbon, causing the pi bond of the carbonyl group to break. The electrons from the pi bond move to the oxygen atom, resulting in a negatively charged tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the bond to the alkoxy group (-OR, e.g., methoxy (B1213986) or ethoxy) breaks, and it is expelled as the leaving group (e.g., methanol (B129727) or ethanol). A final proton transfer step results in the neutral this compound product.
This addition-elimination sequence is characteristic of nucleophilic acyl substitution and is a fundamental process for converting carboxylic acid derivatives. osti.gov The reaction is typically performed under reflux conditions, often in a solvent like ethanol (B145695), to achieve high yields.
Reaction Pathways of this compound in Derivatization (e.g., Imine Formation)
The hydrazide functional group of this compound is a versatile handle for further chemical modification, most notably through condensation reactions with aldehydes and ketones to form hydrazones, a subclass of imines. masterorganicchemistry.com This derivatization pathway is crucial for creating new molecules with specific properties, such as for corrosion inhibition. tandfonline.com
The general reaction pathway for hydrazone formation involves the nucleophilic addition of the terminal amine (-NH2) of the this compound to the carbonyl carbon of an aldehyde or ketone. libretexts.org This is followed by a dehydration step, which is often acid-catalyzed, to yield the final imine product with a characteristic C=N double bond. masterorganicchemistry.comlibretexts.org
The mechanism can be detailed as follows:
Nucleophilic Addition: The terminal nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a neutral carbinolamine intermediate.
Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).
Dehydration: The lone pair on the adjacent nitrogen atom assists in the elimination of a water molecule, forming a C=N double bond and generating an iminium ion.
Deprotonation: A base (such as water) removes a proton from the nitrogen atom to yield the neutral and stable hydrazone product.
Research has demonstrated the synthesis of several imine derivatives from this compound for various applications. Examples include the reaction of this compound with propanal, 2,2-dimethylpropanal, and phenylacetaldehyde (B1677652) to form N-propylidenethis compound (PHH-L), N'-(2,2-dimethylpropylidene)this compound (DMPHH-B), and N-phenylpropionalidene this compound (PPHH-A), respectively. tandfonline.com
Kinetic and Thermodynamic Studies of this compound Reactions
The study of reaction kinetics and thermodynamics provides essential insights into the rate, spontaneity, and energy changes associated with chemical transformations involving this compound and its derivatives. While specific kinetic data for the synthesis of this compound is not extensively reported, studies on analogous hydrazinolysis reactions provide valuable context. For instance, theoretical calculations for the formation of other acetohydrazides have estimated activation energies (Ea) in the range of 27-61 kJ/mol, with experimental values for the liquid-phase reaction being lower, around 7-16 kJ/mol. dnu.dp.ua These studies suggest a second-order bimolecular substitution mechanism. dnu.dp.ua
More specific thermodynamic data is available for the derivatives of this compound, particularly in the context of their application as corrosion inhibitors. The adsorption of these molecules onto a metal surface is a critical step in their function, and its thermodynamic feasibility can be quantified by the Gibbs free energy of adsorption (ΔG°ads).
Studies on imine derivatives of this compound have shown that their adsorption onto a carbon steel surface is a spontaneous process, as indicated by negative ΔG°ads values. tandfonline.comresearchgate.net For a series of these imines, the ΔG°ads values were found to be in the range of -37.9 kJ/mol to -39.5 kJ/mol. tandfonline.com Similarly, a study on N-cinnamalidene palmitohydrazide, another derivative, reported ΔG°ads values ranging from -34.33 kJ/mol to -41.38 kJ/mol. fao.org These values suggest a mechanism that involves both physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) through the formation of coordinate bonds between the inhibitor molecules and the metal surface. tandfonline.com
Thermodynamic Parameters for the Adsorption of this compound Derivatives
| Compound | Gibbs Free Energy of Adsorption (ΔG°ads) (kJ/mol) | Adsorption Mechanism | Reference |
|---|---|---|---|
| N-propylidenethis compound (PHH-L) | −37.9 to −39.5 | Mixed (Physisorption and Chemisorption) | tandfonline.com |
| N'-(2,2-dimethylpropylidene)this compound (DMPHH-B) | |||
| N-phenylpropionalidene this compound (PPHH-A) | |||
| N-cinnamalidene palmitohydrazide (CPH) | −34.33 to −41.38 | Mixed (Physisorption and Chemisorption) | fao.org |
Computational Chemistry and Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT studies of electronic structure parameters)
Computational chemistry, particularly using quantum chemical methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the reaction mechanisms and electronic properties of molecules like this compound and its derivatives. DFT allows for the calculation of electronic structure parameters that can be correlated with experimental observations, such as chemical reactivity and inhibition efficiency. rsc.org
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (E_HOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (E_LUMO) indicates its ability to accept electrons. The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is a critical indicator of the molecule's reactivity and stability. A smaller energy gap generally implies higher reactivity.
Computational studies on fatty hydrazides and their derivatives have been conducted to understand their behavior as corrosion inhibitors. For a series of ethyl ester/acyl hydrazide-based sulfonamides, DFT calculations revealed that the hydrazide derivatives possessed higher E_HOMO values compared to their ester counterparts, suggesting a greater tendency to donate electrons to the vacant d-orbitals of iron, thus leading to better inhibition performance. rsc.org The chemical hardness, a measure of resistance to deformation of the electron cloud, was calculated to be slightly lower for the hydrazide (2.507 eV) than the ester (2.511 eV), which is consistent with the higher reactivity and better performance of the hydrazide. rsc.org
Another theoretical study focused on fatty hydrazide derivatives with varying alkyl chain lengths (including C16) and found that their inhibition potential could be predicted based on their electronic properties.
Calculated Electronic Properties of Hydrazide Derivatives from DFT Studies
| Compound Type | Calculated Parameter | Value | Significance | Reference |
|---|---|---|---|---|
| Acyl Hydrazide-based Sulfonamide | Chemical Hardness (η) | 2.507 eV | Lower hardness correlates with higher reactivity and inhibition efficiency. | rsc.org |
| Ethyl Ester-based Sulfonamide | Chemical Hardness (η) | 2.511 eV | Higher hardness correlates with lower reactivity compared to the hydrazide. | rsc.org |
These computational models provide a molecular-level understanding of reaction pathways and electronic factors that govern the properties and performance of this compound derivatives, complementing experimental findings and guiding the design of new functional molecules.
Advanced Characterization Techniques for Hexadecanehydrazide and Its Derivatives
Spectroscopic Characterization (NMR, IR, MS) for Structural Confirmation
Spectroscopy is a cornerstone for the molecular-level investigation of chemical compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to build a complete picture of the hexadecanehydrazide molecule. chem-soc.sinih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of each proton (¹H) and carbon-13 (¹³C) atom, a definitive structural assignment can be made. nrfhh.com
For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule. The long aliphatic chain gives rise to a large, complex signal region, while the protons of the hydrazide group appear as exchangeable signals.
Terminal Methyl Protons (-CH₃): A triplet signal appears at the most upfield region, typically around δ 0.88 ppm, due to coupling with the adjacent methylene (B1212753) group.
Bulk Methylene Protons (-(CH₂)₁₃-): A large, broad singlet or multiplet is observed around δ 1.25 ppm, representing the 26 protons of the main polymethylene chain.
α-Methylene Protons (-CH₂-C=O): The protons on the carbon adjacent to the carbonyl group are deshielded and appear as a triplet around δ 2.1-2.3 ppm. researchgate.net
Hydrazide Protons (-NH-NH₂): The protons on the nitrogen atoms are typically observed as broad singlets and their chemical shift can vary depending on the solvent and concentration. The -NH proton signal often appears around δ 9.0-10.3 ppm, while the terminal -NH₂ protons appear further upfield. researchgate.net
The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom.
Terminal Methyl Carbon (-CH₃): The signal for the terminal methyl carbon appears at the highest field, around δ 14.1 ppm.
Bulk Methylene Carbons (-(CH₂)₁₃-): A series of signals for the long methylene chain appears in the range of δ 22.7-31.9 ppm.
α-Methylene Carbon (-CH₂-C=O): The carbon adjacent to the carbonyl is found further downfield, typically around δ 36.0 ppm.
Carbonyl Carbon (-C=O): The carbonyl carbon is the most deshielded carbon in the alkyl chain, with its signal appearing around δ 175.0 ppm. chemicalbook.com
Table 1: Predicted NMR Spectral Data for this compound
| ¹H NMR Data | ¹³C NMR Data | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~0.88 | Triplet (t) | -CH₃ | ~14.1 |
| -(CH₂)₁₃- | ~1.25 | Multiplet (m) | -(CH₂)₁₃- | ~22.7-31.9 |
| -CH₂-C=O | ~2.1-2.3 | Triplet (t) | -CH₂-C=O | ~36.0 |
| -NH- | ~9.0-10.3 | Singlet (s, broad) | -C=O | ~175.0 |
| -NH₂ | Variable | Singlet (s, broad) |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. nist.gov The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the hydrazide moiety and the long saturated alkyl chain. chem-soc.siresearchgate.net An IR spectrum of the closely related stearic acid hydrazide shows these key features clearly. rsc.org
N-H Stretching: The hydrazide group exhibits characteristic N-H stretching vibrations. Typically, two bands are observed in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the terminal -NH₂ group, along with a separate band for the -NH- stretch. researchgate.net
C-H Stretching: Intense absorptions just below 3000 cm⁻¹, usually between 2850 and 2960 cm⁻¹, are definitive for the symmetric and asymmetric stretching of C-H bonds in the long methylene and terminal methyl groups of the hexadecyl chain.
C=O Stretching (Amide I band): A strong, sharp absorption peak is observed in the range of 1640-1680 cm⁻¹, which is characteristic of the carbonyl group in a hydrazide (amide) linkage. researchgate.net
N-H Bending (Amide II band): An absorption of variable intensity appears around 1550-1620 cm⁻¹, corresponding to the in-plane bending of the N-H bond.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | -NH₂ and -NH- | 3200-3400 | Medium |
| C-H Stretch | Alkyl Chain (-CH₃, -CH₂-) | 2850-2960 | Strong |
| C=O Stretch (Amide I) | -C(=O)NH- | 1640-1680 | Strong |
| N-H Bend (Amide II) | -NH- | 1550-1620 | Medium-Strong |
Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. researchgate.netspectrabase.com The molecular formula of this compound is C₁₆H₃₄N₂O, corresponding to a molecular weight of approximately 270.46 g/mol . tandfonline.com
Upon electron impact ionization (EI), the molecular ion ([M]⁺•) of this compound would be observed at an m/z of 270. This ion then undergoes characteristic fragmentation.
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the α-carbon of the alkyl chain is a common pathway.
McLafferty Rearrangement: A hallmark fragmentation for carbonyl compounds with a sufficiently long alkyl chain, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond. For this compound, this would result in a characteristic fragment ion.
Alkyl Chain Fragmentation: The long hydrocarbon chain can fragment through the sequential loss of 14 Da units, corresponding to the loss of CH₂ groups. cdc.gov
Analysis of derivatives, such as acetone (B3395972) hydrazones, can also be used to confirm the structure via MS analysis. spectrabase.com
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 270 | [C₁₆H₃₄N₂O]⁺• | Molecular Ion (M⁺•) |
| 73 | [CH₂C(OH)=NNH₂]⁺• | McLafferty Rearrangement |
| 59 | [O=C-NH-NH₂]⁺ | α-Cleavage (loss of C₁₅H₃₁• radical) |
| 43 | [NH-NH₂]⁺ or [C₃H₇]⁺ | Various cleavages |
Infrared Spectroscopy for Functional Group Identification
Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., GC-MS, UHPLC-Q-TOF-MS/MS)
Chromatographic techniques are essential for separating this compound from reaction precursors, by-products, or other impurities, thereby allowing for accurate purity assessment. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile and thermally stable compounds. researchgate.net Fatty acid hydrazides can be analyzed by GC-MS, although they often require derivatization into more volatile forms, such as their corresponding esters or silyl (B83357) derivatives, to improve chromatographic performance and prevent thermal degradation. aocs.orgslu.se The gas chromatograph separates the components of the mixture, which are then identified by the mass spectrometer, making it a powerful tool for both qualitative and quantitative analysis. researchgate.net
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer offers high-resolution separation with highly accurate mass measurements. acs.orgfrontiersin.org This technique is particularly well-suited for analyzing less volatile or thermally labile compounds like this compound without the need for derivatization. A reversed-phase column (e.g., C18) is typically used, where compounds are separated based on their hydrophobicity. mdpi.com The high mass accuracy of the Q-TOF detector allows for the confident determination of the elemental composition of the parent molecule and its fragments, aiding in definitive identification and purity assessment in complex matrices. mdpi.com
X-ray Diffraction Studies for Solid-State Structure Elucidation (if applicable)
While spectroscopic methods reveal molecular connectivity, single-crystal X-ray diffraction (XRD) provides the most definitive information about the three-dimensional structure of a compound in the solid state. nih.gov This technique can precisely determine bond lengths, bond angles, and the conformation of the molecule. It also reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions like hydrogen bonding. acs.org
For a molecule like this compound, XRD would confirm the trans configuration of the amide bond and detail the conformation of the long alkyl chain, which is typically in an all-trans zigzag arrangement to maximize packing efficiency. acs.orgresearchgate.net The hydrazide moieties can form extensive hydrogen-bonding networks, which would be fully characterized by an XRD study.
Research Applications of Hexadecanehydrazide and Its Derivatives
Materials Science and Engineering Applications
Derivatives of hexadecanehydrazide have been investigated as corrosion inhibitors for carbon steel in acidic solutions, such as 1 M hydrochloric acid (HCl). tandfonline.com These studies employ various techniques to understand the inhibitor's effectiveness and mechanism of action.
Electrochemical methods are crucial for evaluating the performance of corrosion inhibitors. youngin.comnumberanalytics.com Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are two such techniques used to study the effect of this compound derivatives on the corrosion of carbon steel. tandfonline.comyoungin.com
Potentiodynamic polarization measurements have shown that certain derivatives of this compound act as mixed-type inhibitors. tandfonline.com This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The displacement in the corrosion potential (Ecorr) with the addition of the inhibitor can indicate whether it is predominantly anodic or cathodic. For mixed-type inhibitors, this displacement is typically less than 85 mV. mdpi.com
Electrochemical Impedance Spectroscopy (EIS) provides insights into the processes occurring at the electrode/electrolyte interface. mdpi.com In the presence of inhibitors, the charge-transfer resistance, which is inversely proportional to the corrosion rate, is observed to increase. tandfonline.com This indicates that the inhibitor molecules form a protective layer on the metal surface, hindering the corrosion process. tandfonline.commdpi.com
A study on three imine derivatives of this compound—N'-propylidenethis compound (PHH-L), N'-(2,2-dimethylpropylidene)this compound (DMPHH-B), and N'-phenylpropionalidene this compound (PPHH-A)—demonstrated their effectiveness as mixed-type inhibitors for carbon steel in 1 M HCl. tandfonline.com The results from potentiodynamic polarization showed a decrease in the corrosion current density (icorr) with an increase in inhibitor concentration, signifying a reduction in the corrosion rate.
Table 1: Potentiodynamic Polarization Data for Carbon Steel in 1 M HCl with and without this compound Derivatives. Data extracted from a study on imine derivatives. tandfonline.com
| Inhibitor | Concentration (mM) | Ecorr (mV vs. Ag/AgCl) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| Blank | - | -480 | 1150 | - |
| PHH-L | 0.5 | -510 | 80 | 93.0 |
| DMPHH-B | 0.5 | -505 | 120 | 89.6 |
| PPHH-A | 0.5 | -515 | 70 | 93.9 |
The protective action of corrosion inhibitors is attributed to their adsorption onto the metal surface. mdpi.com Adsorption isotherms are mathematical models that describe the distribution of the adsorbate species (inhibitor molecules) between the liquid phase and the metal surface. sc.edu
The Langmuir adsorption isotherm is often used to describe the adsorption of corrosion inhibitors. tandfonline.comresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The fit of experimental data to the Langmuir isotherm suggests that the inhibitor molecules adsorb at specific homogeneous sites on the surface, with no interaction between the adsorbed molecules. youtube.comyoutube.com
For the imine derivatives of this compound, the adsorption on the carbon steel surface was found to follow the Langmuir adsorption isotherm. tandfonline.com The strength of adsorption can be inferred from the standard free energy of adsorption (ΔG°ads).
Surface morphological analysis techniques like Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) are used to visualize the metal surface and analyze its elemental composition. intertek.compolymersolutions.comwisdomlib.org These techniques provide direct evidence of the protective effect of the inhibitor. mdpi.com
In the absence of an inhibitor, the SEM micrograph of a carbon steel surface exposed to an acidic environment will show significant damage, such as pitting and a rough surface. tandfonline.com However, in the presence of effective inhibitors like the linear alkyl (PHH-L) and phenyl (PPHH-A) derivatives of this compound, the surface appears much smoother and less damaged, indicating the formation of a protective film. tandfonline.com In contrast, the presence of a branched alkyl group in DMPHH-B was found to increase corrosion damage. tandfonline.com
EDX analysis can confirm the presence of elements from the inhibitor molecule on the metal surface, further supporting the adsorption mechanism. polymersolutions.com
Thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) provide valuable information about the spontaneity and nature of the adsorption process. scirp.orgijaers.comresearchgate.net
The value of ΔG°ads indicates the spontaneity of the adsorption process. Negative values of ΔG°ads signify that the adsorption of the inhibitor is a spontaneous process. arcjournals.org The magnitude of ΔG°ads can also provide insight into the mechanism of adsorption. Values around -20 kJ/mol or less are typically associated with physisorption (physical adsorption), which involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface. Values of -40 kJ/mol or more negative are indicative of chemisorption (chemical adsorption), which involves the sharing or transfer of electrons from the inhibitor molecules to the metal surface to form a coordinate-type bond. tandfonline.com
For the imine derivatives of this compound, the calculated ΔG°ads values ranged from -37.9 to -39.5 kJ/mol, suggesting a mixed adsorption mechanism involving both physisorption and chemisorption. tandfonline.com
The effect of temperature on the inhibition efficiency can reveal the enthalpy of adsorption (ΔH°ads). An increase in inhibition efficiency with temperature suggests chemisorption, while a decrease suggests physisorption. ijcsi.proresearchgate.net
Table 2: Thermodynamic Parameters for the Adsorption of this compound Derivatives on Carbon Steel in 1 M HCl. Data extracted from a study on imine derivatives. tandfonline.com
| Inhibitor | ΔG°ads (kJ/mol) | Adsorption Mechanism |
| PHH-L | -39.5 | Mixed (Physisorption & Chemisorption) |
| DMPHH-B | -37.9 | Mixed (Physisorption & Chemisorption) |
| PPHH-A | -39.1 | Mixed (Physisorption & Chemisorption) |
Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, resulting in the formation of a gel. researchgate.netnih.gov Derivatives of this compound have been explored for their potential as LMWGs. researchgate.net
For instance, N-Carbobenzoxy-L-Valine-Hexadecane Hydrazide has been synthesized and shown to form thermally reversible supramolecular organogels in various organic solvents at low concentrations. researchgate.net The self-assembly process is typically driven by non-covalent interactions such as hydrogen bonding and van der Waals forces. The long hexadecane (B31444) chain provides the necessary hydrophobicity, while the hydrazide and amino acid moieties can participate in hydrogen bonding, leading to the formation of fibrous structures that entangle to form the gel network. hi.is The properties of these gels, such as their thermal stability and mechanical strength, can be tuned by modifying the molecular structure of the gelator. researchgate.net
Development of Low Molecular Weight Gelators (LMWGs)
Self-Assembly Mechanisms and Supramolecular Architectures
Biomedical and Pharmaceutical Research Applications
The reactive hydrazide functional group makes this compound derivatives interesting candidates for bioconjugation, a chemical strategy to link molecules for biomedical purposes.
A sophisticated application for hydrazide-containing molecules lies in the field of metabolic glycoengineering of extracellular vesicles (EVs) for targeted drug delivery. EVs are nanosized vesicles released by cells that are crucial for intercellular communication. researchgate.net Engineering their surface can redirect them to specific tissues or cells. nih.gov
Metabolic glycoengineering is a technique used to install chemical reporter groups onto the surface of cells and, subsequently, their secreted EVs. nih.gov One approach involves feeding cells an unnatural sugar modified with a ketone group. nih.govuni-konstanz.de The cells' metabolic machinery processes this sugar and incorporates it into the glycan chains of glycoproteins and glycolipids that populate the surface of the EVs. uni-konstanz.de
These ketone groups act as chemical handles for a bioorthogonal reaction known as hydrazone ligation. uni-konstanz.de A molecule containing a hydrazide group can be selectively reacted with the ketone-tagged EVs to form a stable hydrazone bond. nih.govuni-konstanz.de This allows for the precise attachment of functional molecules, such as fluorescent dyes or biotin (B1667282) tags, to the EV surface without altering the vesicle's integrity. uni-konstanz.de While this has been demonstrated with various hydrazide-biotin conjugates, a functionalized this compound derivative could theoretically be used in a similar manner, leveraging its reactive hydrazide head for conjugation. A more common, related method uses azide-modified sugars that are then reacted with molecules containing a cyclooctyne (B158145) group (e.g., DBCO) via click chemistry. tandfonline.comexosome-rna.comnih.gov
Table 2: Bioorthogonal Chemistry for EV Surface Modification
| Method | Description | Key Reaction | Relevance to this compound | Source(s) |
|---|---|---|---|---|
| Metabolic Glycoengineering | Cells are cultured with unnatural sugars bearing chemical reporters (ketones or azides). These are incorporated into EV surface glycans. | Cellular metabolic pathways. | Provides the "handle" on the EV surface for the hydrazide to react with. | nih.govuni-konstanz.de |
| Hydrazone Ligation | A ketone reporter on the EV surface reacts with a hydrazide-functionalized molecule. | Ketone + Hydrazide → Hydrazone | The hydrazide group of a functionalized this compound derivative can participate in this specific conjugation reaction. | nih.govuni-konstanz.de |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | An azide (B81097) reporter on the EV surface reacts with a strained alkyne (e.g., DBCO). | Azide + Alkyne → Triazole | An alternative, widely used bioorthogonal method for EV modification. | exosome-rna.comnih.gov |
The primary goal of EV surface modification is to create targeted delivery vehicles. By conjugating a targeting ligand to the EV surface, the vesicle can be directed to cells that express the corresponding receptor, enhancing uptake through receptor-mediated endocytosis. nih.gov
For example, research has shown that attaching hyaluronic acid to EVs allows them to target CD44-expressing cells, which are overexpressed in certain inflammatory diseases and tumors. nih.gov In another study, EVs were functionalized with alendronate to specifically target bone tissue for potential osteoporosis therapy. nih.govdovepress.com
Following this principle, a derivative of this compound could be designed to carry a specific targeting moiety. For instance, if a ligand that binds to a receptor unique to dendritic cells were attached to this compound, this conjugate could then be ligated to ketone-tagged EVs. The resulting engineered EVs would be hypothetically capable of selectively binding to and being internalized by dendritic cells. This approach could be used to develop next-generation EV-based vaccines or immunotherapies, where delivering antigens or adjuvants directly to dendritic cells is crucial for initiating a robust immune response. researchgate.net
Glycoengineering in Extracellular Vesicles for Targeted Delivery
Internalization and Intracellular Routing Studies
The study of how a compound enters a cell and where it goes is crucial for understanding its biological effect. For derivatives of this compound and similar molecules, internalization and intracellular routing are investigated to determine how they reach their intended targets within the cell. Techniques like imaging flow cytometry are used to analyze the uptake and routing of substances. nih.gov
Cellular entry can occur through various mechanisms, including specific endocytosis pathways such as clathrin-dependent and caveolae/lipid-raft-dependent routes. nih.gov Research has shown that the pathway for successful internalization and subsequent gene expression can depend on both the cell type and the nature of the chemical complex being introduced. nih.gov For instance, in studies involving different cell lines like HUH-7, COS-7, and HeLa, it was found that the primary route for successful transfection varied. nih.gov In COS-7 cells, the clathrin-dependent pathway was dominant, while in HeLa cells, the lipid-raft-dependent pathway was more significant. nih.gov This highlights that the intracellular journey of a compound is not uniform across different biological contexts.
To track this process, substances are often labeled, for example with fluorescent dyes, and their co-localization with intracellular markers is observed. nih.gov For example, studies on extracellular vesicles (EVs) have used such methods to confirm internalization. At low temperatures (4°C), EVs might remain on the cell surface, but at physiological temperature (37°C), a rapid uptake and an increasing internalization score can be observed over time. nih.gov
Investigation of Biological Activities of Hydrazide Derivatives
Hydrazides, including this compound, are organic compounds that serve as important precursors for synthesizing a wide range of biologically active molecules. The hydrazone functional group (-NHN=CH-) is a key feature in many compounds developed for potential therapeutic use. semanticscholar.org Derivatives of hydrazides have shown a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. semanticscholar.orgresearchgate.net
Antimicrobial Activity
Derivatives of this compound and other fatty acid hydrazides exhibit significant antimicrobial properties. Research has demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial action of fatty acids and their derivatives is influenced by variables such as chain length and the presence of functional groups. nih.gov For instance, lauric acid (C12) is noted as being highly inhibitory against Gram-positive organisms. nih.gov
The mechanism often involves the disruption of the microbial cell wall, leading to cell death. In studies assessing various hydrazide derivatives, some have shown potent antibacterial activity. For example, the dichloromethane (B109758) root extract of Uvaria scheffleri showed a potent minimum inhibitory concentration (MIC) of 6.25 μg/mL against Staphylococcus aureus. dovepress.com Similarly, other studies on phenolic acids have determined MIC values against various pathogenic bacteria. nih.gov Thiazole derivatives, which can be synthesized from hydrazide precursors, have also been extensively evaluated for their antimicrobial effects against a wide range of bacterial and fungal strains. mdpi.comanalis.com.my
| Compound/Extract | Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Dichloromethane root extract of U. scheffleri | Staphylococcus aureus | 6.25 | dovepress.com |
| Gentamicin (Reference) | Staphylococcus aureus | 5 | dovepress.com |
| Ferulic Acid | Escherichia coli | 100 | nih.gov |
| Ferulic Acid | Pseudomonas aeruginosa | 100 | nih.gov |
| Gallic Acid | Pseudomonas aeruginosa | 500 | nih.gov |
| Cystothiazole A | Candida albicans | 0.4 | mdpi.com |
Anti-inflammatory Effects and Related Molecular Mechanisms (e.g., NF-κB, PPARα-SIRT1 pathways)
A significant area of research for hydrazide derivatives is their potential to modulate inflammatory responses. A key mechanism underlying these effects involves the interplay between Sirtuin 1 (SIRT1) and Nuclear Factor-kappa B (NF-κB). mdpi.complos.org NF-κB is a primary regulator of the inflammatory response, and its activation leads to the transcription of pro-inflammatory genes. mdpi.com
SIRT1, a protein deacetylase, acts as a crucial negative regulator of this pathway. plos.org It can directly interact with the RelA/p65 subunit of NF-κB and deacetylate it, specifically at lysine (B10760008) 310. mdpi.commedsci.org This deacetylation inhibits the transcriptional activity of NF-κB, thereby suppressing the expression of inflammatory cytokines like TNF-α and various interleukins. mdpi.complos.org The activation of SIRT1 can therefore reduce inflammation, and small molecule activators of SIRT1 are being investigated as a new class of anti-inflammatory agents. plos.org This SIRT1/NF-κB axis is a therapeutic target for ameliorating inflammation in various diseases, including liver conditions. mdpi.commdpi.com Studies have shown that activating SIRT1 can inhibit the inflammation of macrophages by down-regulating the NLRP3 pathway through the deacetylation of NF-κB p65. medsci.org
Antioxidant and Neuroprotective Effects
Oxidative stress is a key factor in the pathology of many neurodegenerative diseases. nih.gov Derivatives of hydrazides and related compounds are being explored for their antioxidant and neuroprotective capabilities. These compounds can protect neurons by activating cellular defense mechanisms against oxidative damage. frontiersin.org
Two important signaling pathways in this context are the TrkB (tropomyosin-related kinase B) signaling pathway and the Nrf2-ARE (nuclear factor erythroid 2-related factor 2/antioxidant responsive element) system. frontiersin.org The Nrf2-ARE system is a primary defense against oxidative stress, regulating the expression of antioxidant molecules. frontiersin.org The TrkB pathway is crucial for neuronal survival and synaptic plasticity. frontiersin.org Certain phytochemicals and synthetic derivatives can activate these pathways, leading to neuroprotection. nih.govfrontiersin.org For example, some compounds have been shown to increase the phosphorylation of ERK1/2, which in turn phosphorylates the CREB protein, a key player in neuronal survival. nih.gov Amide derivatives of resveratrol (B1683913) have demonstrated more potent antioxidant activity than resveratrol itself and can protect neuronal cells from excitotoxicity. ufrgs.br Similarly, natural compounds like bacosides from Bacopa monnieri exert neuroprotective effects through their antioxidant and anti-inflammatory actions. mdpi.comexplorationpub.com
Antitumor and Antiviral Properties
The versatility of the hydrazide scaffold allows for the synthesis of various heterocyclic derivatives, such as 1,2,4-triazoles and pyrimidines, which have been evaluated for their antitumor and antiviral activities. nih.goveurekaselect.com These compounds can act as antimetabolites, interfering with the metabolic pathways of cancer cells or viruses by mimicking natural purines and pyrimidines. frontiersin.org
In antitumor research, derivatives are tested against a range of human cancer cell lines. nih.gov For example, a 1,2,4-triazolo-indole derivative showed significant activity against nine different types of cancer. nih.gov Ciprofloxacin-hydrazone derivatives have also shown noteworthy in vitro antitumor activities, with some compounds exhibiting IC50 values in the sub-micromolar range against specific cancer cell lines. ekb.eg Similarly, certain 1,4-naphthoquinone (B94277) derivatives have demonstrated potent antitumor activity. mdpi.com
Regarding antiviral properties, research has explored these derivatives against a variety of viruses. nih.govfrontiersin.org While some synthesized 1,2,4-triazole (B32235) derivatives did not show activity against viruses like HIV-1, HIV-2, or HSV-1, other heterocyclic compounds have proven effective. nih.gov For instance, certain bis-benzotriazole dicarboxamide derivatives displayed antiviral activity against Picornaviruses such as Coxsackievirus B5 and Poliovirus-1. frontiersin.org
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Ciprofloxacin-hydrazone derivative 59b | NCI-H226 (Lung Carcinoma) | 1.02 | ekb.eg |
| Ciprofloxacin-hydrazone derivative 59b | IGROV1 (Ovarian Cancer) | 0.75 | ekb.eg |
| Ciprofloxacin-hydrazone derivative 59a | UO-31 (Renal Cancer) | 0.75 | ekb.eg |
| Ciprofloxacin-hydrazone derivative 59b | UO-31 (Renal Cancer) | 0.72 | ekb.eg |
| Plumbagin derivative 60 | PANC-1 (Pancreatic Cancer) | 0.11 | mdpi.com |
| 4-Thiazolidinone derivative 61 | (Not Specified) | 0.6 | mdpi.com |
Potential as Active Pharmaceutical Ingredients
An Active Pharmaceutical Ingredient (API) is the biologically active component of a drug product responsible for its therapeutic effects. susupport.comeuropa.eu Hydrazide derivatives are valuable in pharmaceutical chemistry as they can serve as precursors or intermediates in the synthesis of new APIs. organic-chemistry.org The chemical synthesis of APIs often involves modifying functional groups of starting materials to create a final product with the desired pharmacological activity. rsc.org
The synthesis of N-alkylhydrazine derivatives, for example, is a method used to produce APIs for therapeutic drugs. organic-chemistry.org Efficient, one-pot synthesis methods are particularly valuable for industrial applications as they can avoid the use of toxic reagents and the need to isolate intermediates. organic-chemistry.org The development of derivatives from accessible starting materials is a cornerstone of drug discovery. rsc.orgnih.gov The wide range of biological activities demonstrated by hydrazide derivatives makes them promising candidates for development into new APIs to treat a variety of conditions. semanticscholar.orgresearchgate.net
Computational and Theoretical Studies
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein or DNA. These methods are crucial in drug discovery and understanding biological processes at a molecular level.
In the context of Hexadecanehydrazide and its derivatives, molecular docking studies have been instrumental in elucidating their mechanisms of action. For instance, research has shown that this compound and its derivatives can exhibit significant antimicrobial properties. Molecular docking has revealed that these compounds can act as potent inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. The simulations demonstrate strong binding interactions within the active site of the enzyme, which is vital for bacterial survival and proliferation.
MD simulations provide a more dynamic picture of these interactions over time. For example, simulations of a thin hexadecane (B31444) fluid confined between surfaces have been used to understand its behavior as a lubricant at the nanoscale. researchgate.net These simulations can reveal how the molecules arrange themselves and interact under pressure and shear, providing insights into their tribological properties. researchgate.net While these studies focus on hexadecane, the principles are applicable to understanding the behavior of long-chain molecules like this compound at interfaces.
Furthermore, MD simulations have been employed to study the solidification process of n-hexadecane, which helps in understanding its phase transition behavior. researchgate.net This is relevant for applications where temperature-dependent properties are critical. By observing the arrangement of molecules during solidification, researchers can understand how additives might influence this process. researchgate.net Such studies provide a foundational understanding of the physical behavior of the hexadecyl chain in various environments.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science. They involve correlating the chemical structure of a compound with its biological activity or physical properties. researchgate.net By systematically modifying the molecular structure, researchers can identify key features responsible for a desired effect.
For derivatives of this compound, SAR studies have been crucial in optimizing their biological activities. By creating a series of related compounds, for example by reacting this compound with various carbonyl compounds to form hydrazones, researchers can explore how changes in the molecular structure affect properties like antimicrobial or anticancer activity.
A key finding from SAR studies is the relationship between the length of the fatty acid chain and biological activity. molaid.com For instance, in a series of 1,3,4-oxadiazole-2-thiol (B52307) derivatives containing fatty acid moieties, a clear correlation was observed between the chain length and the compound's efficacy. molaid.com
Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by using statistical methods to model the relationship between physicochemical properties of molecules and their biological activities. researchcommons.org For hydrazone derivatives, QSAR studies have shown that topological parameters and molecular connectivity indices are significant in describing their antimicrobial activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.
Table 1: SAR Insights for Bioactive this compound Derivatives
| Structural Modification | Impact on Activity | Reference |
|---|---|---|
| Variation in fatty acid chain length | Directly correlates with biological efficacy. | molaid.com |
| Introduction of dinitro, methoxy (B1213986), hydroxy, and nitro substituents on the aromatic ring of hydrazone derivatives | Compounds with these substituents are among the most active. | molaid.com |
| Substitution with an electron-withdrawing group (e.g., F) | Tends to decrease the activity. | mdpi.com |
Predictive Modeling for Material Properties and Performance
Predictive modeling, often employing machine learning and other computational techniques, is a powerful approach to forecast the properties and performance of materials. nsf.govgithub.com This can significantly accelerate the materials design process by reducing the need for extensive experimental work. nsf.govgithub.com
For compounds like this compound, predictive modeling can be applied to various material properties. One significant area of application is in corrosion inhibition. This compound and its derivatives have been identified as effective corrosion inhibitors for metals like carbon steel in acidic environments. researchgate.netresearchgate.net Computational methods, including quantum mechanics calculations, are used to predict their inhibitive effect. researchgate.net
These models can calculate various electronic properties of the inhibitor molecules, such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the energy gap (ΔE). These parameters help in understanding the interaction between the inhibitor and the metal surface. For instance, a higher E_HOMO value suggests a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition efficiency.
Table 2: Predicted Parameters for Corrosion Inhibition
| Parameter | Significance in Corrosion Inhibition |
|---|---|
| E_HOMO (Highest Occupied Molecular Orbital Energy) | Higher values indicate a greater tendency for electron donation to the metal surface, enhancing inhibition. |
| E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | Lower values suggest a greater ability to accept electrons from the metal surface. |
| ΔE (Energy Gap = E_LUMO - E_HOMO) | A smaller energy gap generally correlates with higher reactivity and better inhibition efficiency. |
| Dipole Moment (μ) | A higher dipole moment can lead to stronger dipole-dipole interactions with the metal surface, promoting adsorption. researchgate.net |
Predictive models have also been developed to understand the synergistic effects when this compound derivatives are used in combination with other compounds. researchgate.net For example, the interaction between alkyl benzimidazoles and thiosemicarbazide (B42300) has been studied to understand how their synergistic interaction enhances corrosion inhibition. researchgate.net These computational approaches provide a detailed understanding of the adsorption mechanism, which can be either physical (physisorption) or chemical (chemisorption), and help in designing more effective corrosion inhibitor formulations.
Ethical Considerations and Regulatory Aspects in Research
Responsible Conduct of Research with Chemical Compounds
The responsible conduct of research (RCR) involving chemical compounds such as Hexadecanehydrazide is founded on a commitment to integrity, safety, and transparency. solubilityofthings.com Researchers are expected to adhere to a set of core principles that guide their scientific endeavors.
Key Principles of Responsible Research Conduct:
| Principle | Description |
| Honesty | Truthful reporting of data and findings without fabrication or misrepresentation. hhs.gov |
| Integrity | Adherence to ethical standards throughout the research process, from experimental design to publication. solubilityofthings.com |
| Accountability | Taking responsibility for the design, execution, and outcomes of the research. solubilityofthings.com |
| Transparency | Openly sharing methodologies and results to allow for verification and replication. solubilityofthings.com |
| Safety | Implementing rigorous safety protocols to protect researchers, the public, and the environment from potential hazards associated with the chemical. solubilityofthings.com |
The American Chemical Society (ACS) outlines a Chemist's Code of Conduct, which emphasizes the professional responsibility of chemists to serve the public interest and advance scientific knowledge while upholding integrity and giving due credit to the contributions of others. hhs.gov For a compound like this compound, which has potential applications in pharmaceuticals, responsible conduct extends to considering the societal implications of the research. solubilityofthings.com
Animal Study Protocols and Ethical Approvals in Biological Research
When investigating the biological properties of this compound, such as its potential antimicrobial or anticancer effects, animal studies may be necessary. The ethical framework for such research is centered on the "Three Rs" principle, first proposed in 1959, which is now a cornerstone of animal research ethics worldwide. europa.eu
The Three Rs (3Rs) in Animal Research:
| Principle | Description |
| Replacement | Using non-animal methods whenever possible to achieve the same scientific objectives. This can include in vitro models, computer simulations, or studies on simpler organisms. europa.eunih.gov |
| Reduction | Employing strategies that minimize the number of animals used while still obtaining statistically significant data. This involves careful experimental design and statistical analysis. europa.eunih.gov |
| Refinement | Modifying procedures to minimize pain, suffering, and distress for the animals involved. This includes providing appropriate housing, handling, anesthesia, and humane endpoints. europa.eunih.gov |
Research protocols involving animals must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee. nih.gov These committees are responsible for ensuring that the proposed research is scientifically justified, that the potential benefits outweigh the harm to the animals, and that the 3Rs are fully implemented. nih.gov
In specific cases, such as the development of medical countermeasures for serious or life-threatening conditions where human efficacy trials would be unethical or unfeasible, regulatory bodies like the U.S. Food and Drug Administration (FDA) may grant approval based on well-controlled animal studies under what is known as the "Animal Rule". fda.gov This underscores the critical role of ethically sound and rigorously conducted animal research in advancing medicine.
Intellectual Property and Patent Landscape Analysis related to this compound
Intellectual property (IP), particularly patents, plays a crucial role in the development and commercialization of new chemical compounds and their applications. A patent landscape analysis is a vital tool for understanding the innovation trends and competitive environment related to a specific technology. lumenci.com
Steps in a Patent Landscape Analysis:
| Step | Description |
| Define Scope | Clearly define the technological area of interest, which in this case would be this compound, its derivatives, synthesis methods, and applications (e.g., as a corrosion inhibitor, pharmaceutical intermediate). lumenci.com |
| Patent Search | Conduct a comprehensive search of patent databases worldwide using relevant keywords, chemical structures, and classification codes to identify patents and patent applications related to the compound. lumenci.com |
| Data Analysis | Analyze the retrieved patent data to identify key trends, such as the number of filings over time, geographical distribution of patents, major patent assignees (companies, universities), and specific areas of application being patented. knowmade.com |
| Insight Generation | Draw conclusions about the innovation landscape, identify potential areas for research and development, assess freedom-to-operate, and inform strategic business decisions. lumenci.comwipo.int |
A patent landscape analysis for this compound would reveal who is innovating in this space, what aspects of the technology are being protected, and where the technology is heading. For a compound with potential therapeutic applications, understanding the patent landscape is essential for attracting investment and navigating the path to market. nih.gov The legal frameworks for patents vary by jurisdiction, adding a layer of complexity to global IP strategy. lumenci.com
Conclusion and Future Perspectives
Summary of Key Research Findings on Hexadecanehydrazide
This compound, also known as palmitic hydrazide, is a long-chain aliphatic hydrazide that has demonstrated considerable versatility in a range of scientific applications. Research has primarily focused on its synthesis, the development of its derivatives, and the evaluation of their biological and material properties.
Key findings from various studies indicate that this compound and its derivatives, such as Schiff bases and other hydrazones, possess significant biological activities. researchgate.net These include promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, with some derivatives showing notable efficacy against strains like Staphylococcus aureus and Escherichia coli. Furthermore, preliminary studies suggest potential anticancer activities, with some hydrazide compounds inducing apoptosis in cancer cells. The antitubercular and antifungal properties of certain derivatives have also been a subject of investigation.
In the realm of materials science, this compound serves as a valuable building block. Its hydrophobic alkyl chain and reactive hydrazide group allow for its use in the synthesis of polymers with enhanced thermal stability and mechanical strength. It has also been explored as a corrosion inhibitor for carbon steel in acidic environments, where it forms a protective film on the metal's surface. tandfonline.com Additionally, its ability to form stable complexes with metal ions has led to its application in nanotechnology, particularly in the synthesis of metal-hydrazide nanoparticle systems.
Identification of Gaps in Current Knowledge
Despite the promising findings, several gaps exist in the current understanding of this compound. A comprehensive review of the literature reveals that while the synthesis of various derivatives is well-documented, the structure-activity relationships are not always clearly elucidated. nih.govresearchgate.net Specific knowledge gaps include:
Detailed Mechanistic Studies: While the biological activities of this compound derivatives are reported, the precise molecular mechanisms underlying their antimicrobial and anticancer effects are not fully understood. Further research is needed to identify the specific cellular targets and signaling pathways involved.
In-depth Material Characterization: The application of this compound in materials science is an emerging field. mpg.de More detailed characterization of the resulting polymers and nanomaterials is required to fully understand how the incorporation of this compound influences their properties.
Environmental Behavior and Bioremediation Potential: The potential role of this compound in bioremediation has been suggested, but this area remains largely unexplored. Studies on its environmental fate, persistence, and efficacy as a bioremediation agent are lacking.
Limited Toxicological Data: While some cytotoxicity studies have been conducted on specific derivatives, a comprehensive toxicological profile of this compound and its broader class of derivatives is not available in the public domain.
Prospective Research Avenues and Interdisciplinary Collaborations
The existing knowledge gaps pave the way for several exciting future research directions. These avenues would benefit significantly from interdisciplinary collaborations, bringing together expertise from various fields. yale.edunih.gov
Medicinal Chemistry and Pharmacology: Collaborative efforts between synthetic chemists and pharmacologists could lead to the rational design and synthesis of novel this compound derivatives with enhanced and targeted biological activities. rjptonline.orgemanresearch.orgnih.gov In-depth pharmacological studies could then elucidate their mechanisms of action, paving the way for potential therapeutic applications.
Materials Science and Engineering: Partnerships between chemists and materials scientists could focus on the development of advanced materials. unileoben.ac.atuni-augsburg.de This could involve creating novel polymers, coatings, and nanocomposites with tailored properties for applications in electronics, aerospace, and biomedical devices.
Environmental Science and Nanotechnology: The intersection of environmental science and nanotechnology offers opportunities to explore this compound-based nanoparticles for targeted drug delivery or as agents for environmental remediation. google.com Collaborative research in this area could lead to innovative solutions for both healthcare and environmental challenges.
Computational Chemistry and Experimental Biology: Integrating computational modeling and experimental studies can accelerate the discovery and optimization of this compound derivatives. researchgate.net Molecular docking and simulation studies can predict the binding affinities and interactions of these compounds with biological targets, guiding experimental efforts.
Potential Impact of this compound Research on Science and Technology
Continued research into this compound and its derivatives holds the potential for significant scientific and technological advancements. The development of new antimicrobial and anticancer agents based on this scaffold could contribute to addressing the global challenges of antibiotic resistance and cancer treatment.
In materials science, the use of this compound as a versatile building block could lead to the creation of high-performance materials with improved properties, impacting various industries. unileoben.ac.at The exploration of its corrosion inhibition properties could lead to more effective and environmentally friendly solutions for protecting metal infrastructure. tandfonline.com
Furthermore, the application of this compound in nanotechnology could open up new possibilities in drug delivery systems, diagnostics, and catalysis. google.com The interdisciplinary nature of this research will not only drive innovation in specific fields but also foster a more integrated approach to solving complex scientific problems, ultimately contributing to a broader understanding of the relationship between molecular structure and function. yale.edunih.gov
Q & A
Q. What are the established synthetic routes for hexadecanehydrazide, and what are their comparative advantages?
this compound (CAS 2619-88-7) is typically synthesized via two primary routes:
- Route 1 : Reaction of methyl palmitate with hydrazine hydrate under reflux conditions, yielding ~80% product .
- Route 2 : Use of ethyl hexadecanoate with hydrazine, requiring longer reaction times but offering higher purity due to reduced ester hydrolysis byproducts . Key considerations include solvent choice (e.g., ethanol or methanol), temperature control (60–80°C), and stoichiometric ratios (hydrazine excess). Characterization via FT-IR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (N-H peaks at δ 2.1–2.3 ppm) is critical to confirm structure .
Q. What analytical methods are most reliable for characterizing this compound purity and structure?
- Chromatography : HPLC with C18 columns and acetonitrile/water mobile phases can assess purity (>98% typical for research-grade material) .
- Spectroscopy :
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound is classified as Acute Toxicity Category 4 (Oral) . Key precautions include:
- Use of PPE (gloves, lab coat, goggles).
- Conducting reactions in fume hoods to avoid inhalation.
- Proper waste disposal per institutional guidelines for hydrazide derivatives .
Advanced Research Questions
Q. How can researchers optimize this compound synthesis to improve yield and scalability for complex reaction systems?
Advanced optimization strategies include:
- Catalysis : Introducing acid catalysts (e.g., p-toluenesulfonic acid) to accelerate hydrazinolysis, reducing reaction time .
- Solvent Engineering : Using polar aprotic solvents (e.g., DMF) to enhance hydrazine reactivity, though purity trade-offs must be monitored via HPLC .
- Process Design : Implementing flow chemistry for continuous synthesis, improving reproducibility for multi-step applications (e.g., polymer crosslinking) .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound across studies?
Discrepancies often arise from:
- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Cross-reference data with solvent-specific databases .
- Hydrate Formation : Hygroscopic samples may show broad O-H stretches in FT-IR; ensure thorough drying and use Karl Fischer titration for moisture quantification .
- Instrument Calibration : Validate spectrometer alignment using certified standards (e.g., polystyrene for FT-IR) .
Q. What advanced applications of this compound are emerging in materials science, and what methodological challenges exist?
Recent applications include:
- Polymer Modification : As a crosslinker in polyurethane foams, requiring precise stoichiometry (NCO:NH ratio = 1.1:1) to avoid brittleness .
- Coordination Chemistry : Formation of metal-hydrazide complexes for catalysis, necessitating anhydrous conditions to prevent ligand hydrolysis . Challenges:
- Stability : Degradation under UV light requires additives (e.g., UV absorbers) in photochemical studies .
- Byproduct Analysis : LC-MS/MS is recommended to trace hydrazine byproducts in reaction mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
